Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Overview
Description
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an ethyl ester group attached to a methoxy-substituted indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2,3-dihydro-1H-indene and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Procedure: The 5-methoxy-2,3-dihydro-1H-indene is reacted with ethyl bromoacetate in the presence of the base, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene moiety to a fully saturated ring system.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or saturated ring systems.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
- 5-Methoxy-2-methyl-3-indoleacetic acid
Uniqueness
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is unique due to its specific structural features, such as the methoxy-substituted indene moiety and the ethyl ester group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. Its structure features a pyridine ring substituted with a 4-methylphenoxy group and a carbonyl chloride functional group, which contributes to its reactivity and biological activity.
- Molecular Formula : C12H12ClNO2
- Molecular Weight : 247.68 g/mol
- IUPAC Name : 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride
The compound's reactivity is largely attributed to its carbonyl chloride moiety, making it suitable for nucleophilic substitution reactions, which are essential in organic synthesis.
Biological Activity Overview
Research indicates that 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride exhibits various biological activities, including antimicrobial, anti-cancer, and anti-tubercular properties. Its derivatives have been synthesized and tested for efficacy against multiple pathogens and disease models.
Antimicrobial Activity
Studies have demonstrated that compounds derived from 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride show significant antimicrobial activity. For instance, pyridine derivatives have been highlighted for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the pyridine nucleus is critical for the interaction with bacterial targets.
Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Antibacterial | 12.5 µM against Pseudomonas aeruginosa |
Compound B | Antibacterial | 50.0 µM against MRSA |
Anti-Cancer Activity
Research has also explored the anti-cancer potential of this compound. It has been involved in the synthesis of novel derivatives that demonstrate selective cytotoxicity against cancer cell lines. For example, certain analogs have shown promising results in inhibiting the growth of leukemia cell lines with IC50 values in the nanomolar range.
The biological activity of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Some derivatives act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to neuroprotection and cancer.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives can generate ROS upon activation, leading to oxidative stress in target cells.
Case Studies
- Antitubercular Agents : A study focused on synthesizing N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives from 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride showed promising results as potential anti-tubercular agents.
- Neuroprotective Effects : Research into dopamine receptor modulation revealed that derivatives could protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-8,11H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUZSOKYJHLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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